molecular formula C35H38Cl2N8O5 B1673955 Hydroxyitraconazole CAS No. 112559-91-8

Hydroxyitraconazole

Cat. No. B1673955
M. Wt: 721.6 g/mol
InChI Key: ISJVOEOJQLKSJU-HYQHGBLTSA-N
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Description

Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .


Synthesis Analysis

Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .


Molecular Structure Analysis

The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .


Chemical Reactions Analysis

Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .

Scientific Research Applications

Population Pharmacokinetic Modeling

Studies have developed population pharmacokinetic models for Itraconazole and Hydroxyitraconazole to quantify effects of food and formulation on oral absorption, providing a basis for simulating food effects on drug exposure and for clinical trial design in bioequivalence studies (Abuhelwa, Foster, Mudge, Hayes, & Upton, 2015). Another study characterized the pharmacokinetic properties in pediatric cystic fibrosis and bone marrow transplant patients, leading to optimized dosing regimens (Hennig, Wainwright, Bell, Miller, Friberg, & Charles, 2006).

Enhanced Formulations and Bioavailability

Research on new formulations like oral solutions and intravenous forms of Itraconazole, incorporating Hydroxyitraconazole, has shown improved solubility and bioavailability, making them ideal for systemic fungal infections across diverse patient populations (Willems, van der Geest, & de Beule, 2001). Additionally, the development of a liposomal Itraconazole formulation for glioblastoma treatment highlights the versatility of Hydroxyitraconazole in anticancer drug delivery (Yoon, Shin, & Kim, 2019).

Pharmacokinetic and Pharmacodynamic Insights

Comprehensive bioanalytical methods for determining Itraconazole and Hydroxyitraconazole concentrations have been crucial for understanding their clinical pharmacology, pharmacokinetics, pharmacodynamics, and metabolism, aiding in the management of drug-drug interactions and therapeutic drug monitoring (Yao & Srinivas, 2009).

Antifungal and Anti-inflammatory Actions

The effects of Hydroxyitraconazole on the production of pro-inflammatory substances have been studied, indicating that it regulates nitric oxide and other pro-inflammatory substances differently in activated macrophages, suggesting a potential anti-inflammatory action (Kato, Horie, Hashimoto, Satoh, Shimoyama, Kaneko, Kusama, & Sakagami, 2010).

Anticancer Therapeutic Potential

Research has explored Hydroxyitraconazole's role in anticancer therapy, such as its concentration-dependent antivascular and antitumor effects in non-small cell lung cancer, highlighting its potential beyond antifungal applications (Gerber et al., 2020).

Safety And Hazards

Itraconazole, from which Hydroxyitraconazole is derived, carries a black-box warning for new or worsening congestive heart failure . Most cases of adverse effects improve or resolve upon cessation or dose reduction of Itraconazole .

properties

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyitraconazole

CAS RN

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
JW Mouton, A Van Peer, K De Beule… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… We describe the pharmacokinetics of itraconazole and hydroxyitraconazole after single and … Although the terminal half-life of itraconazole and, in particular, that of hydroxyitraconazole …
Number of citations: 80 journals.asm.org
M Miura, N Takahashi, M Nara… - Annals of clinical …, 2010 - journals.sagepub.com
… hydroxyitraconazole. The lower limit of quantification for itraconazole and hydroxyitraconazole … Intra- and interday coefficients of variation for itraconazole and hydroxyitraconazole were …
Number of citations: 14 journals.sagepub.com
V Srivatsan, AK Dasgupta, P Kale, RR Datla… - … of Chromatography A, 2004 - Elsevier
The development and validation of a high-performance liquid chromatography (HPLC) method for the simultaneous determination of itraconazole and its metabolite, hydroxyitraconazole…
Number of citations: 61 www.sciencedirect.com
M Yao, NR Srinivas - Biomedical Chromatography, 2009 - Wiley Online Library
… hydroxyitraconazole, which also contributes to the anti‐fungal activity exhibited by the parent compound. Since both itraconazole and hydroxyitraconazole are … and hydroxyitraconazole. …
LL VON MOLTKE, DJ GREENBLATT… - Pharmacy and …, 1998 - Wiley Online Library
The capacity of hydroxyitraconazole, an in‐vivo metabolite of the antifungal agent itraconazole, to inhibit human cytochrome P4503A isoforms was evaluated in‐vitro using a human …
Number of citations: 30 onlinelibrary.wiley.com
D Law, CB Moore, DW Denning - Antimicrobial agents and …, 1994 - Am Soc Microbiol
… of total itraconazole and hydroxyitraconazole concentrations in serum by … hydroxyitraconazole concentrations as measured by HPLC. Our data show that although hydroxyitraconazole …
Number of citations: 71 journals.asm.org
SK Quinney, RE Galinsky, VA Jiyamapa-Serna… - Drug Metabolism and …, 2008 - ASPET
Itraconazole (ITZ) is a substrate of CYP3A and both ITZ and hydroxyitraconazole (OH-ITZ), a major metabolite formed by CYP3A, are potent inhibitors of CYP3A. The concentration- and …
Number of citations: 36 dmd.aspetjournals.org
LA Decosterd, B Rochat, B Pesse… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… -d 4 and hydroxyitraconazole-d 5 were of critical importance for the development of this assay because posaconazole and the structurally closely related metabolite hydroxyitraconazole …
Number of citations: 147 journals.asm.org
MP Ducharme, RL Slaughter… - Clinical …, 1995 - Wiley Online Library
… ‘33’4 This may relate to the formation of hydroxyitraconazole predominantly through first-… metabolism to hydroxyitraconazole, higher concentrations of hydroxyitraconazole would be …
Number of citations: 89 ascpt.onlinelibrary.wiley.com
Y Suzuki, R Tanaka, N Oyama, K Nonoshita… - Clinical …, 2017 - Elsevier
Objectives Protein-free (unbound) drug concentrations have been reported to be better biomarker of pharmacodynamics compared with total drug concentrations. In this study, we …
Number of citations: 14 www.sciencedirect.com

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